

Technical Support Center: Preparing Stable Stock Solutions of c-Met-IN-18

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Compound of Interest			
Compound Name:	c-Met-IN-18		
Cat. No.:	B15575265	Get Quote	

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing stable stock solutions of **c-Met-IN-18**. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to ensure the successful use of this compound in your experiments.

Quantitative Data Summary

For reproducible results, it is crucial to start with an accurately prepared stock solution. The following table summarizes the solubility of a comparable c-Met inhibitor, which can be used as a guideline for preparing **c-Met-IN-18** solutions. Note that sonication is often recommended to aid in dissolution.[1]

Solvent	Solubility (for "c- Met inhibitor 1")	Molar Concentration (for "c-Met inhibitor 1")	Notes
DMSO	18 mg/mL[1]	49.67 mM[1]	Sonication is recommended.[1]

Note on **c-Met-IN-18** (MW: 374.37 g/mol)[2]: While specific solubility data for **c-Met-IN-18** is not publicly available, DMSO is a common solvent for similar kinase inhibitors.[3][4] A starting concentration similar to that of "c-Met inhibitor 1" is a reasonable approach.



Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of c-Met-IN-18

This protocol describes the preparation of a 10 mM stock solution of c-Met-IN-18 in DMSO.

Materials:

- c-Met-IN-18 powder (MW: 374.37 g/mol)[2]
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile, polypropylene microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- · Water bath sonicator

Procedure:

- Equilibration: Allow the vial of **c-Met-IN-18** powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize moisture condensation.
- Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully
 weigh out the desired amount of c-Met-IN-18 powder. For example, to prepare 1 mL of a 10
 mM stock solution, weigh out 3.74 mg of c-Met-IN-18.
- Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the
 c-Met-IN-18 powder. To continue the example, add 1 mL of DMSO.
- Dissolution:
 - Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.



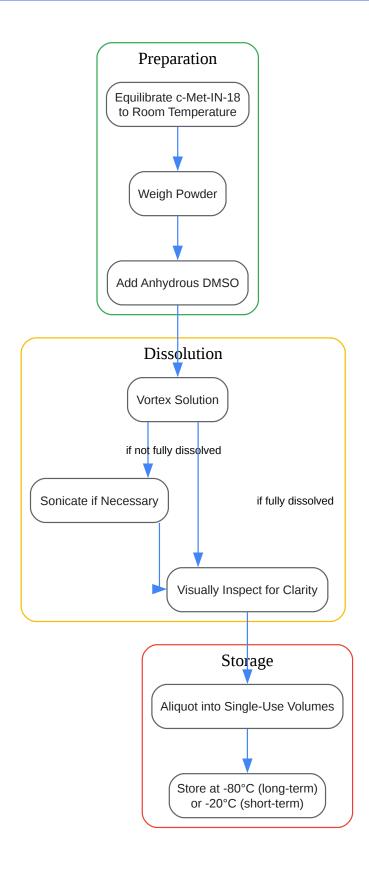
Troubleshooting & Optimization

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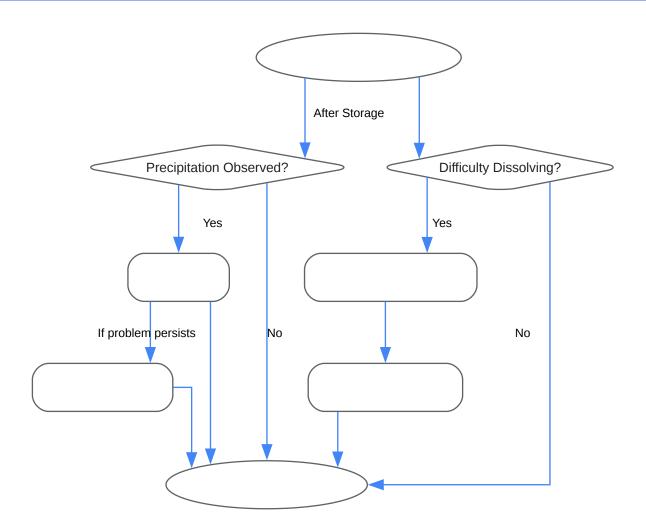
- If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
 [1] Gentle warming (to no more than 37°C) can also be applied if necessary.
- Visual Inspection: Visually inspect the solution to ensure that all of the powder has dissolved and the solution is clear.
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[5]
 - For long-term storage, store the aliquots at -80°C. For short-term storage (up to one year),
 -20°C is acceptable.[1][6]

Experimental Workflow for Stock Solution Preparation

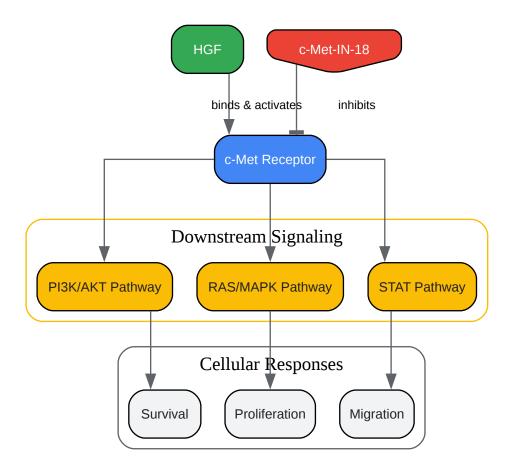












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